Rilpivirine N-Glucuronide
Description
Overview of Glucuronidation as a Phase II Metabolic Pathway
Glucuronidation is a critical Phase II metabolic process where a glucuronic acid moiety is attached to a substrate, rendering the resulting product more hydrophilic. nih.gov This increased water solubility is crucial for the elimination of a wide array of substances, including drugs, pollutants, and endogenous compounds like bilirubin (B190676) and hormones, from the body via urine or feces. wikipedia.orgwikipedia.org The process is not only a detoxification pathway but also plays a role in the transport of certain molecules within the body. wikipedia.orgslideshare.net
The enzymatic drivers of glucuronidation are the UDP-glucuronosyltransferases (UGTs), a family of enzymes primarily located in the liver but also present in other major organs such as the intestine, kidneys, and spleen. wikipedia.orgwikipedia.org These enzymes catalyze the transfer of glucuronic acid from the activated co-substrate, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a variety of functional groups on the substrate molecule, including hydroxyl, carboxyl, amino, and sulfhydryl groups. nih.govtaylorandfrancis.com In humans, the UGT superfamily is divided into families and subfamilies, with UGT1A and UGT2B being the most significant for drug metabolism. nih.govcriver.com For instance, UGT1A1 is a key enzyme in the glucuronidation of bilirubin, while UGT1A4 is known to catalyze the N-glucuronidation of aromatic amines. wikipedia.orgnih.gov The activity of these enzymes can be influenced by interactions between different UGT isoforms. nih.gov
The conjugation with glucuronic acid, a sugar acid derived from glucose, fundamentally alters the physicochemical properties of the substrate. wikipedia.org The addition of the highly polar glucuronic acid molecule, which is ionized at physiological pH, significantly increases the water solubility of the parent compound. wikipedia.org This transformation is essential for the efficient excretion of lipophilic (fat-soluble) xenobiotics that would otherwise accumulate in the body. The resulting glucuronide conjugates are typically less toxic and more readily eliminated. slideshare.net
Contextualization of Rilpivirine (B1684574) Metabolism
Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. wikipedia.org Understanding its metabolic fate is crucial for predicting its efficacy and potential interactions with other drugs.
Rilpivirine undergoes extensive metabolism in the body, primarily in the liver. wikipedia.orgtga.gov.au The main metabolic pathways involve oxidative hydroxylation, catalyzed predominantly by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP3A5. nih.govmdpi.comnih.gov This Phase I metabolism results in several hydroxylated metabolites. mdpi.comdrugbank.com Following oxidation, these metabolites, as well as the parent rilpivirine molecule, can undergo Phase II conjugation reactions, specifically glucuronidation. wikipedia.orgmdpi.com The majority of the drug is eliminated through feces (85%), with a smaller portion excreted in the urine (6.1%). wikipedia.orgmdpi.com Unchanged rilpivirine accounts for about 25% of the fecal excretion. wikipedia.org
Research Findings on Rilpivirine Metabolism
| Metabolite | Formation Pathway | Primary Enzyme(s) |
|---|---|---|
| Oxidative Metabolites (M1, M2, M3, M4) | Mono- and dioxygenation of the 2,6-dimethylphenyl ring and methyl groups | CYP3A4, CYP3A5 |
| Rilpivirine N-Glucuronide (M5) | Direct N-linked glucuronidation of Rilpivirine on the pyrimidine (B1678525) ring | UGT1A4 |
| M6 | Glucuronidation of a monooxygenated metabolite | UGT1A1 |
| M7 | Glucuronidation of a dioxygenated metabolite | Undetermined UGT |
This table summarizes the key metabolic pathways of rilpivirine as identified in in vitro studies. nih.govdrugbank.comasm.org
Properties
Molecular Formula |
C₂₈H₂₆N₆O₆ |
|---|---|
Molecular Weight |
542.54 |
Synonyms |
4-[[4-[[4-[(1E)-2-Cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile N-Glucuronide; R 278474 N-Glucuronide; TMC 278 N-Glucuronide; |
Origin of Product |
United States |
Enzymatic Formation of Rilpivirine N Glucuronide
Identification of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing N-Glucuronidation
In vitro studies utilizing human liver microsomes and cDNA-expressed enzyme assays have been crucial in identifying the specific UGT isoforms responsible for the glucuronidation of Rilpivirine (B1684574). nih.govnih.gov These investigations have pinpointed the differential roles of various UGTs in the formation of Rilpivirine N-Glucuronide.
Research has consistently identified UGT1A4 as the principal enzyme catalyzing the direct N-linked glucuronidation of Rilpivirine. nih.govnih.gov This isoform is responsible for the formation of the metabolite designated M5 in metabolic studies, which corresponds to the direct conjugation of glucuronic acid to a nitrogen atom on Rilpivirine's pyrimidine (B1678525) ring. nih.gov The reaction is characterized as non-NADPH-dependent, confirming it as a direct conjugation process rather than one following an initial oxidation step. nih.gov UGT1A4 is known to be primarily responsible for the N-glucuronidation of various compounds, particularly those containing tertiary amines and specific heterocyclic structures, a category into which Rilpivirine falls. hyphadiscovery.comnih.govnih.gov The formation of this N-glucuronide by UGT1A4 represents a key metabolic pathway for Rilpivirine. nih.gov
| UGT Isoform | Role in Rilpivirine Metabolism | Primary Metabolite Formed | Reference |
|---|---|---|---|
| UGT1A4 | Primary catalyst for direct N-glucuronidation of Rilpivirine. | This compound | nih.govnih.gov |
| UGT1A1 | Catalyzes O-glucuronidation of an oxidized Rilpivirine metabolite. | Monohydroxylated Rilpivirine Glucuronide | nih.govnih.gov |
The specific roles of UGT1A4 and UGT1A1 in Rilpivirine metabolism are rooted in their distinct substrate specificities.
UGT1A4: This enzyme exhibits a well-defined specificity for catalyzing N-glucuronidation. hyphadiscovery.comnih.gov It preferentially acts on compounds with accessible nitrogen atoms within heterocyclic rings (such as pyrimidine, pyrazole, and imidazole) and on tertiary aliphatic amines. hyphadiscovery.comnih.gov Rilpivirine, with its diarylpyrimidine structure, fits this substrate profile, explaining the enzyme's primary role in its N-glucuronidation. nih.gov
UGT1A1: In contrast, UGT1A1 is known for its broad substrate selectivity. nih.gov It catalyzes the glucuronidation of a wide array of compounds, including bilirubin (B190676), steroids, and various phenolic compounds. nih.govnih.gov Its action on a hydroxylated metabolite of Rilpivirine is consistent with its established role in conjugating hydroxyl groups (O-glucuronidation). nih.govnih.gov The ability of UGT1A1 and UGT1A4 to act on the same parent drug or its metabolites, albeit at different functional groups, highlights the overlapping yet distinct substrate preferences within the UGT1A family. nih.gov
| UGT Isoform | General Substrate Class | Examples of Substrates | Reference |
|---|---|---|---|
| UGT1A4 | Tertiary amines, N-heterocycles | Rilpivirine, Imipramine, Trifluoperazine, Olanzapine (B1677200) | nih.govnih.govgenesight.com |
| UGT1A1 | Broad range including phenols, bilirubin, steroids | Bilirubin, Estradiol, Cabotegravir, Irigenin | nih.govnih.govmdpi.com |
Biochemical Reaction Mechanism of this compound Synthesis
The synthesis of this compound is a conjugation reaction that involves the covalent attachment of a glucuronic acid moiety to the Rilpivirine molecule. This process is dependent on a specific cofactor and follows a defined biochemical mechanism.
The formation of any glucuronide conjugate is critically dependent on the high-energy cofactor Uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). wikipedia.orgrsc.org UDPGA serves as the activated form of glucuronic acid, acting as the donor of the glucuronic acid moiety that is transferred to the substrate. wikipedia.org In the enzymatic synthesis of this compound, UGT1A4 requires the presence of UDPGA to proceed. nih.gov The enzyme facilitates the transfer of the glucuronic acid portion from UDPGA to a nitrogen atom on the Rilpivirine molecule. nih.govrsc.org
The enzymatic reaction catalyzed by UGT1A4 is a form of nucleophilic substitution, specifically described as a bimolecular nucleophilic substitution (SN2) reaction. rsc.org The mechanism proceeds as follows:
The Rilpivirine molecule, the substrate, binds to the active site of the UGT1A4 enzyme.
A nitrogen atom on the pyrimidine ring of Rilpivirine acts as a nucleophile. nih.govhyphadiscovery.com
This nucleophilic nitrogen attacks the anomeric C1 carbon of the glucuronic acid moiety on the UDPGA molecule.
This attack leads to the formation of a glycosidic bond between the Rilpivirine nitrogen and the glucuronic acid. wikipedia.org
Simultaneously, the bond between the glucuronic acid and the uridine diphosphate (B83284) (UDP) is cleaved, releasing UDP as a byproduct.
The resulting product, this compound, is more polar and water-soluble than the parent drug and is subsequently released from the enzyme. wikipedia.org
This enzymatic process effectively conjugates Rilpivirine, marking a key step in its metabolic clearance. wikipedia.org
Enzyme Kinetics of Rilpivirine N-Glucuronidation
Detailed enzyme kinetic parameters for the N-glucuronidation of Rilpivirine are not extensively documented in publicly available scientific literature. However, the principles of Michaelis-Menten kinetics are generally applied to characterize such enzymatic reactions.
Determination of Apparent Michaelis-Menten Constants (Km)
Assessment of Maximum Reaction Velocity (Vmax)
Similarly, the maximum reaction velocity (Vmax) for the formation of this compound by UGT1A4 and UGT1A1 has not been specifically reported in the accessible literature. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
Calculation of Intrinsic Clearance (CLint)
Intrinsic clearance (CLint) is a measure of the catalytic efficiency of an enzyme for a particular substrate and is calculated as the ratio of Vmax to Km. Without specific Vmax and Km values for Rilpivirine N-glucuronidation, a precise CLint value cannot be provided. Generally, a higher CLint value indicates a more efficient metabolic pathway. The extrapolation of in vitro CLint to predict in vivo hepatic clearance is a common practice in drug metabolism studies, though it can sometimes underestimate the actual in vivo clearance for glucuronidated drugs. nih.govnih.gov
Homotropic and Heterotropic Modulation of Enzyme Activity
There is no specific information available in the reviewed scientific literature regarding the homotropic or heterotropic modulation of UGT1A4 or UGT1A1 activity in the context of Rilpivirine N-glucuronidation. Homotropic modulation refers to the substrate itself acting as a modulator of the enzyme's activity, often leading to non-Michaelis-Menten kinetics. Heterotropic modulation involves a different molecule binding to an allosteric site on the enzyme and affecting its activity.
Analytical Methodologies for Rilpivirine N Glucuronide Research
Chromatographic Separation Techniques
Chromatographic techniques are essential for isolating Rilpivirine (B1684574) N-Glucuronide from the parent drug and other metabolites present in complex biological samples such as plasma, urine, and tissue homogenates. nih.govnih.gov The choice of technique is critical for achieving the necessary resolution and sensitivity.
Ultra-High-Performance Liquid Chromatography (UHPLC) is a predominant technique for the analysis of Rilpivirine N-Glucuronide. nih.gov Its use of columns with smaller particle sizes (typically <2 µm) allows for higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. scispace.com
Research on Rilpivirine biotransformation has employed UHPLC systems to effectively separate various oxidative and glucuronide metabolites. nih.gov A common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. For the separation of Rilpivirine and its metabolites, including the N-glucuronide conjugate, specific conditions have been developed and optimized. nih.gov These methods are capable of resolving the N-glucuronide metabolite from other related compounds in samples derived from in vitro human liver microsome assays as well as in vivo samples from plasma and urine. nih.gov
Table 1: Example of UHPLC Conditions for Rilpivirine Metabolite Analysis
| Parameter | Condition | Source |
|---|---|---|
| System | Dionex UltiMate 3000 UHPLC | nih.gov |
| Column | Polaris C18-A (5 µm, 100 x 2.0 mm) | nih.gov |
| Mobile Phase A | Water, 0.5% acetic acid | nih.gov |
| Mobile Phase B | Methanol, 0.5% acetic acid | nih.gov |
| Flow Rate | 0.3-0.4 ml/min | nih.gov |
| Gradient (Positive Ion Mode) | Multistep gradient from 5% B to 95% B | nih.gov |
| Injection Volume | 1 µl | nih.gov |
While UHPLC is frequently cited for metabolite research, High-Performance Liquid Chromatography (HPLC) remains a foundational and widely used technique in pharmaceutical analysis. actascientific.com Several reversed-phase HPLC (RP-HPLC) methods have been developed for the quantification of the parent drug, Rilpivirine, in various dosage forms. abcpsangli.edu.inijbpas.comwjbphs.com These methods typically utilize C8 or C18 columns and mobile phases consisting of a buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. ijbpas.comresearchgate.net
Although specific HPLC methods focusing solely on this compound are less commonly detailed in the literature than UHPLC methods, the principles are directly applicable. The separation of the more polar N-glucuronide metabolite from the parent compound would be achieved by optimizing the mobile phase composition and gradient to ensure adequate retention and resolution. semanticscholar.orgresearchgate.net The hydrophilicity of glucuronides means they often elute early in reversed-phase systems, which requires careful method development to avoid interference from matrix components. scispace.com
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is the definitive tool for the detection and quantification of drug metabolites, offering unparalleled sensitivity and specificity. When coupled with liquid chromatography, it provides a powerful platform for identifying compounds in complex mixtures.
Tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective detection of this compound. nih.govnih.gov This technique involves two stages of mass analysis. In the first stage, the precursor ion corresponding to the mass-to-charge ratio (m/z) of this compound is selected. This ion is then fragmented through collision-induced dissociation, and the resulting product ions are analyzed in the second stage. nih.gov This process provides a high degree of certainty in identification, as both the precursor and product ion masses are specific to the analyte. nih.gov LC-MS/MS assays have been successfully used to detect this compound in plasma, rectal fluid, cervicovaginal fluid, and vaginal tissue. nih.govamazonaws.com
For quantitative analysis, Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is employed to achieve maximum sensitivity and specificity. nih.gov In this mode, the mass spectrometer is set to detect one or more specific precursor-to-product ion transitions for a given analyte. nih.gov For this compound (designated as metabolite M5 in some studies), the specific transition monitored is from the precursor ion at m/z 543 to a product ion at m/z 367. nih.govnih.govamazonaws.com By monitoring only this specific transition, chemical noise is filtered out, significantly enhancing the signal-to-noise ratio and allowing for precise quantification even at very low concentrations. nih.gov
Table 2: MRM Transitions for Rilpivirine and its Glucuronide Metabolites
| Compound | Metabolite Designation | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
|---|---|---|---|
| This compound | M5 | 543 | 367 |
| Monohydroxylated RPV Glucuronide | M6 | 559 | 383 |
| Dihydroxylated RPV Glucuronide | M7 | 575 | 399 |
Source: nih.govnih.govamazonaws.com
The fragmentation pattern generated in the tandem mass spectrometer provides critical information for structural elucidation and confirmation. nih.gov Analysis of the fragment ions of this compound helps to confirm the site of glucuronidation. The direct N-linked glucuronidation of Rilpivirine results in a precursor ion with an m/z of 543. nih.gov Upon fragmentation, a characteristic neutral loss of the glucuronic acid moiety (C₆H₈O₆, corresponding to a mass of 176.0321 Da) is often observed, which is a strong indicator of a glucuronide conjugate. nih.gov
In studies of this compound (M5), a key fragment ion was observed at m/z 167.81. nih.gov This fragment corresponds to the loss of a C₈H₁₆N₄ portion from the molecule, a fragmentation pattern also seen with the parent Rilpivirine compound, providing further structural confirmation. nih.gov This detailed analysis of fragmentation pathways is indispensable for distinguishing between different isomers and confirming the identity of metabolites. nih.gov
Sample Preparation Strategies for Biological Matrices
The primary challenge in analyzing this compound is its effective isolation from endogenous components in biological samples that can interfere with analysis. The strategy for sample preparation is contingent on the nature of the biological matrix, whether it originates from an in vitro experimental system or non-human in vivo studies. A critical consideration for N-glucuronide metabolites is their potential lability; they can be susceptible to hydrolysis back to the parent drug depending on pH, temperature, and enzymatic activity, which can lead to an overestimation of the parent compound and underestimation of the metabolite. nih.govnih.govbioanalysis-zone.com
In vitro metabolism studies, typically using human liver microsomes (HLM), are essential for identifying and characterizing metabolic pathways. nih.gov The sample preparation for these incubation mixtures is a critical step to ensure clean extracts for subsequent analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A common and straightforward procedure involves protein precipitation. bioanalysis-zone.comnih.gov The metabolic reaction, which occurs upon incubating Rilpivirine with liver microsomes in the presence of necessary cofactors, is terminated by adding a cold organic solvent, such as acetonitrile. nih.govnih.gov This action serves the dual purpose of halting all enzymatic activity and precipitating the microsomal proteins. Following centrifugation to pellet the precipitated proteins, the resulting supernatant, which contains the analyte of interest, this compound, can be directly injected into the LC-MS/MS system or further processed. nih.govresearchgate.net
Table 1: Typical Protocol for In Vitro Sample Preparation
| Step | Parameter | Description | Purpose |
| 1. Incubation | Enzyme Source | Human Liver Microsomes (e.g., 0.5 mg/mL) nih.gov | To provide the necessary UGT enzymes for glucuronidation. |
| Substrate | Rilpivirine (e.g., 1-20 µM) nih.govnih.gov | The parent drug to be metabolized. | |
| Cofactor | UDPGA (Uridine 5'-diphosphoglucuronic acid) | Essential cofactor for the UGT-mediated glucuronidation reaction. nih.gov | |
| Conditions | 37°C in a buffered solution (e.g., phosphate buffer pH 7.4) nih.gov | To simulate physiological conditions for optimal enzyme activity. | |
| 2. Termination & Extraction | Reagent | Cold Acetonitrile | To stop the enzymatic reaction and precipitate proteins. nih.gov |
| Procedure | Add solvent, vortex, and centrifuge. | To separate the soluble metabolites from the precipitated protein matrix. | |
| 3. Analysis | Supernatant | Collection of the clear supernatant. | The supernatant contains this compound for analysis. |
Preclinical studies often utilize non-human biological samples, such as plasma and tissues from various animal species, to understand the metabolism and disposition of a drug candidate before human trials. qub.ac.uknih.gov When preparing these samples for this compound analysis, several factors must be considered.
Cross-species metabolism studies have shown that while the formation of this compound is a conserved pathway across several species, the rate and extent of its formation can vary significantly. nih.gov For instance, in in vitro microsomal incubations, the production of this metabolite was found to be highest in beagle, Sinclair minipig, and rhesus monkey liver microsomes, while being considerably lower in hamster and mouse microsomes. nih.gov This variability has direct implications for bioanalysis, as samples from species with lower metabolite formation will require methods with greater sensitivity.
Furthermore, matrix effects—the suppression or enhancement of ionization in a mass spectrometer caused by co-eluting endogenous components—can differ substantially between species and even between different tissues within the same species. nih.gov Therefore, an analytical method must be validated for each specific matrix to ensure accuracy and precision. Simple protein precipitation with acetonitrile has been successfully used to extract Rilpivirine from various rat tissues, including plasma, liver, spleen, and kidneys, indicating its utility in preclinical sample preparation. qub.ac.uknih.gov
Table 2: Relative Abundance of this compound (M5) Formation in Liver Microsomes from Different Species
| Species | Relative Abundance of M5 | Analytical Implication |
| Beagle | High | Standard sensitivity methods may be sufficient. |
| Rhesus Monkey | High | Standard sensitivity methods may be sufficient. |
| Sinclair Minipig | High | Standard sensitivity methods may be sufficient. |
| New Zealand Rabbit | High | Standard sensitivity methods may be sufficient. |
| Human | Moderate | Sensitive methods are required. |
| Golden (Syrian) Hamster | Low | High-sensitivity analytical methods are necessary. |
| BALB/c and CD1 Mouse | Low | High-sensitivity analytical methods are necessary. |
| Data derived from in vitro microsomal incubation studies. nih.gov |
Development and Validation of Quantitative Assays
Moving from simple detection to accurate measurement requires the development and validation of robust quantitative assays. This transition is critical for pharmacokinetic modeling and establishing metabolite exposure levels.
The cornerstone of any validated quantitative bioanalytical method is the availability of an authentic, purified reference standard of the analyte. synzeal.comvenkatasailifesciences.com In the initial discovery and characterization of Rilpivirine metabolites, synthetic standards were not available. nih.gov This absence limited the analysis to qualitative identification and the assessment of relative abundance based on mass spectrometer signal intensity.
An authentic synthetic standard of this compound is indispensable for:
Absolute Quantification: It allows for the preparation of calibration curves and quality control (QC) samples, which are used to determine the exact concentration of the metabolite in unknown samples.
Method Validation: It is required to rigorously assess critical assay parameters, including accuracy, precision, linearity, selectivity, and stability, as mandated by regulatory guidelines. nih.govnih.gov
Structural Confirmation: The standard provides an unequivocal reference for retention time and mass spectral fragmentation pattern, confirming the identity of the metabolite in biological samples.
Commercially available this compound standards now facilitate the development of fully validated quantitative assays for research and regulatory purposes. synzeal.comvenkatasailifesciences.com
Qualitative and quantitative methods employ similar instrumentation but have fundamentally different objectives and requirements.
Qualitative methodologies aim to detect and identify the presence of a metabolite. In the case of this compound, initial identification was achieved using Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). nih.gov The process involved monitoring for a specific mass-to-charge ratio (m/z) transition (543→367) and confirming that its appearance in in vitro incubations was dependent on the presence of the UDPGA cofactor. nih.gov This approach confirms the identity of the compound but does not provide precise concentration data.
Quantitative methodologies , in contrast, are designed to measure the exact amount of the metabolite in a sample. This requires a fully validated assay using an authentic reference standard. researchgate.netnih.gov The development of a quantitative assay for a labile metabolite like an N-glucuronide presents specific challenges that must be overcome to ensure data integrity:
Analyte Stability: The stability of this compound must be thoroughly evaluated under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage) to prevent its degradation back to the parent drug, which would lead to inaccurate results. nih.govnih.gov
Chromatographic Separation: The analytical method must achieve baseline separation between this compound and Rilpivirine. Co-elution could lead to interference, especially if the glucuronide undergoes in-source fragmentation in the mass spectrometer, where it can revert to the parent drug's mass, artificially inflating the parent drug concentration. nih.govnih.gov
Rigorous Validation: The assay must be validated for linearity over a defined concentration range, and its accuracy and precision must be demonstrated to be within acceptable limits (typically ±15% deviation from nominal values, and ±20% at the lower limit of quantification). nih.gov
In Vitro Characterization of Rilpivirine N Glucuronidation
Studies Utilizing Human Liver Microsomes (HLM)
Human liver microsomes (HLM) are a standard in vitro tool for studying phase I and phase II drug metabolism due to their high concentration of drug-metabolizing enzymes like UDP-glucuronosyltransferases (UGTs).
Assessment of N-Glucuronidation in Hepatic Subcellular Fractions
In vitro assays using HLM have successfully identified Rilpivirine (B1684574) N-glucuronide as a metabolite of Rilpivirine. nih.govnih.gov In these studies, Rilpivirine was incubated with HLM, and the resulting metabolites were analyzed using techniques such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). nih.govresearchgate.net The formation of Rilpivirine N-glucuronide, designated as metabolite M5, was observed, confirming that the liver is a site of this specific metabolic reaction. nih.gov It is important to note that these initial characterization assays were designed to be qualitative for the purpose of metabolite identification, and thus quantitative kinetic parameters such as K and V were not determined. nih.gov
Cofactor Dependence (NADPH vs. UDPGA) in Microsomal Systems
The formation of this compound in HLM was found to be dependent on the presence of the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA). nih.gov Experiments demonstrated that the N-linked glucuronidation of Rilpivirine to form M5 occurred in the absence of the NADPH-regenerating system, which is necessary for cytochrome P450-mediated oxidative metabolism. nih.gov This finding confirms that the formation of this compound is a direct phase II conjugation reaction catalyzed by UGT enzymes and does not require prior phase I oxidation. nih.gov
Recombinant UGT Enzyme Assays
To identify the specific UGT isoforms responsible for a metabolic pathway, researchers utilize recombinant enzymes, which are individual UGT enzymes expressed in a controlled system.
Elucidation of Specific UGT Isoform Contributions
Assays conducted with a panel of cDNA-expressed human UGT isoforms demonstrated that UGT1A4 is the primary enzyme responsible for the N-glucuronidation of Rilpivirine. nih.govnih.govresearchgate.netamazonaws.com When Rilpivirine was incubated with various individual UGT isoforms, significant formation of this compound was observed only in the presence of UGT1A4. nih.gov This indicates a high degree of specificity for this particular metabolic reaction. In contrast, other UGT isoforms, such as UGT1A1, were found to be responsible for the glucuronidation of hydroxylated metabolites of Rilpivirine, but not the direct N-glucuronidation of the parent compound. nih.govnih.govresearchgate.netamazonaws.com
| UGT Isoform | Metabolite Formed | Relative Activity in Rilpivirine N-Glucuronidation |
|---|---|---|
| UGT1A4 | This compound (M5) | Primary contributor |
| UGT1A1 | Glucuronide of monooxygenated Rilpivirine (M6) | No significant activity |
| Other tested UGTs (e.g., 1A3, 1A6, 1A7, 1A8, 1A9, 1A10, 2B4, 2B7, 2B15, 2B17) | - | No significant activity |
Expression Systems for Recombinant UGTs
The recombinant UGT enzymes used in these characterization studies are typically produced using cDNA expression systems. nih.govresearchgate.netamazonaws.com A common and effective method for producing functional UGT enzymes for in vitro assays is the use of baculovirus-infected insect cells, such as Spodoptera frugiperda (Sf9) cells. science.gov In this system, the cDNA encoding a specific human UGT isoform is inserted into a baculovirus vector, which then infects the insect cells, leading to the expression of the desired enzyme. science.gov These expressed enzymes can then be isolated and used in assays to determine their specific metabolic activities.
Hepatocyte Incubation Studies
Primary human hepatocytes are considered the "gold standard" for in vitro drug metabolism studies as they contain the full complement of metabolic enzymes and cofactors, more closely mimicking the in vivo liver environment.
Incubations of Rilpivirine with primary human hepatocytes confirmed the formation of this compound (M5). nih.gov However, in these particular studies, the abundance of the N-glucuronide did not show a significant increase over a 24-hour incubation period. nih.gov This observation was part of an investigation into whether Rilpivirine induces its own metabolism. The stable levels of the N-glucuronide suggested that under the tested conditions, Rilpivirine did not cause a detectable auto-induction of its own glucuronidation pathway. nih.gov
| Parameter | Observation | Source |
|---|---|---|
| Metabolite Detection | This compound (M5) was detected in hepatocyte medium. | nih.gov |
| Auto-induction Potential | No significant increase in the abundance of this compound was observed over a 24-hour period. | nih.gov |
Evaluation of N-Glucuronide Formation in Intact Cellular Systems
Intact cellular systems, such as hepatocytes, serve as a critical in vitro model for studying drug metabolism as they contain a full complement of metabolic enzymes and cofactors, closely mimicking the environment of the liver. Studies involving hepatocytes have been employed to investigate the metabolic fate of rilpivirine. For instance, hepatocytes have been exposed to clinically relevant concentrations of rilpivirine to assess its effects on cellular signaling pathways, demonstrating the utility of this system for studying the drug's interactions within a cellular context.
While detailed kinetic studies of this compound formation specifically within intact hepatocytes are not extensively reported in the available literature, these cellular models are fundamental for predicting in vivo metabolic clearance. It is acknowledged, however, that in vitro systems like hepatocytes can sometimes under-predict the in vivo clearance of substrates for UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. The direct N-linked glucuronidation of RPV on its pyrimidine (B1678525) ring has been identified in in vitro assays using human liver microsomes.
Comparative N-Glucuronidation Across Species (In Vitro Models)
Understanding species differences in drug metabolism is crucial for the extrapolation of preclinical data to humans. The N-glucuronidation of rilpivirine has been evaluated in various in vitro models from different species.
Analysis of Liver Microsomes from Various Mammalian Species
Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, including UGTs, and are widely used for in vitro metabolism studies. Research utilizing liver microsomes from a range of mammals has been conducted to assess the biotransformation of rilpivirine.
These studies have identified that the direct N-glucuronidation of rilpivirine is catalyzed primarily by the enzyme UGT1A4. Assays using cDNA-expressed UGTs confirmed that UGT1A4 is responsible for the formation of the N-linked glucuronide of rilpivirine, a metabolite designated as M5.
Significant interspecies variability in N-glucuronidation reactions is a well-documented phenomenon, often attributed to differences in the expression and function of UGT enzymes. UGT1A4, the key enzyme for rilpivirine N-glucuronidation, shows notable species differences. For example, rodents, which are common models in preclinical studies, lack a direct homologue of the human UGT1A4 gene. This genetic difference can lead to lower or absent N-glucuronidation activity in rodents compared to humans, making cross-species extrapolation for this specific metabolic pathway challenging. Consequently, N-glucuronidation rates in humans can be substantially higher than those observed in many animal models.
| Species | In Vitro System | Key Findings | Primary Enzyme |
|---|---|---|---|
| Human | Liver Microsomes, cDNA-expressed UGTs | Active N-glucuronidation pathway identified. | UGT1A4 |
| Rodents (e.g., Mice) | Liver Microsomes | Show less or no N-glucuronidation activity for certain substrates due to the lack of a human UGT1A4 homologue gene. | N/A (Lack of UGT1A4 homologue) |
Conservation of Metabolite Profiles Across Species
The identified glucuronide metabolites of rilpivirine in human liver microsomes include one direct N-linked conjugate and two O-linked glucuronides that are formed after initial hydroxylation of the parent compound.
| Metabolite ID | Metabolic Pathway | Description |
|---|---|---|
| M5 | Direct N-Glucuronidation | Formed by the direct attachment of glucuronic acid to a nitrogen on the pyrimidine ring of Rilpivirine. |
| M6 | Oxidation followed by O-Glucuronidation | NADPH-dependent formation, suggesting initial oxygenation of Rilpivirine prior to conjugation. |
| M7 | Oxidation followed by O-Glucuronidation | NADPH-dependent formation, suggesting initial oxygenation of Rilpivirine prior to conjugation. |
This observed conservation suggests that while the rate of formation of specific metabolites like this compound may vary significantly between species due to enzymes like UGT1A4, the general metabolic pathways are qualitatively similar across the mammals studied.
Factors Modulating Rilpivirine N Glucuronide Formation
Enzyme Induction and Inhibition of UGTs
In vitro studies have identified several compounds that can inhibit the UGT enzymes responsible for rilpivirine (B1684574) metabolism. The direct N-glucuronidation of rilpivirine is catalyzed by UGT1A4. researchgate.net A number of drugs have been shown to inhibit this specific enzyme.
Notably, several HIV protease inhibitors have demonstrated inhibitory effects on UGT1A4 in vitro. A study using human cDNA-expressed enzymes showed that ritonavir, lopinavir, saquinavir, atazanavir (B138), and nelfinavir (B1663628) all inhibit UGT1A4. doi.orgnih.gov Finasteride (B1672673), a 5α-reductase inhibitor, has also been identified as a potent and selective competitive inhibitor of UGT1A4. nih.gov
Conversely, certain kinase inhibitors, such as lapatinib, pazopanib, regorafenib, and sorafenib, have been shown to be potent inhibitors of many UGT1A enzymes, but UGT1A4 is a notable exception, showing less susceptibility to inhibition by these compounds. nih.gov
| Compound | Compound Class | Effect on UGT1A4 | IC₅₀ Value (μM) | Reference |
|---|---|---|---|---|
| Ritonavir | HIV Protease Inhibitor | Inhibition | 2 | doi.org |
| Lopinavir | HIV Protease Inhibitor | Inhibition | ~10 | doi.org |
| Saquinavir | HIV Protease Inhibitor | Inhibition | ~10 | doi.org |
| Atazanavir | HIV Protease Inhibitor | Inhibition | ~20 | doi.org |
| Nelfinavir | HIV Protease Inhibitor | Inhibition | ~20 | doi.org |
| Finasteride | 5α-Reductase Inhibitor | Competitive Inhibition | 11.5 (Kᵢ = 6.03) | nih.gov |
The mechanisms by which compounds modulate UGT activity can be complex. Inhibition can be competitive, non-competitive, or mixed-type. For instance, finasteride acts as a competitive inhibitor of UGT1A4, meaning it directly competes with substrates like rilpivirine for binding to the enzyme's active site. nih.gov In contrast, the inhibition of UGT1A1 by the HIV protease inhibitors atazanavir and indinavir (B1671876) was found to follow a linear mixed-type inhibition mechanism, suggesting they may bind to both the free enzyme and the enzyme-substrate complex. doi.orgnih.gov
The structure of the UGT1A4 active site itself allows for complex interactions. Evidence suggests the existence of multiple aglycone binding sites within the enzyme, which can lead to atypical (non-Michaelis-Menten) kinetics in a substrate-dependent manner. nih.gov This implies that the interaction of one compound with the enzyme can allosterically affect the binding and turnover of another, a phenomenon known as heterotropic cooperativity. Such complex kinetics can complicate the prediction of drug-drug interactions from simple in vitro models.
Furthermore, in vitro assays of UGT activity are sensitive to experimental conditions due to the enzyme's location within the endoplasmic reticulum membrane. This can lead to a phenomenon known as "latency," where the full catalytic activity is only revealed when the microsomal membrane is disrupted, for example, by using detergents like alamethicin. aalto.fi This highlights the importance of standardized and carefully controlled conditions when assessing the modulation of glucuronidation in vitro. nih.gov
Genetic Polymorphisms in UGT Genes
Interindividual variability in drug metabolism is frequently linked to genetic polymorphisms in the genes encoding metabolizing enzymes. The UGT1A4 gene is known to be polymorphic, and variations in its sequence can lead to altered enzyme expression or function, thereby impacting the formation of Rilpivirine N-Glucuronide.
While UGT1A1 is primarily responsible for the glucuronidation of rilpivirine's hydroxylated metabolites, UGT1A4 is responsible for the direct N-glucuronidation of the parent drug. researchgate.net More than 100 single nucleotide polymorphisms (SNPs) have been identified for UGT1A4. nih.gov Two of the most well-characterized non-synonymous variants are UGT1A42 (70C>A; Pro24Thr) and UGT1A43 (142T>G; Leu48Val). genesight.comnih.govresearchgate.net
The functional consequences of these polymorphisms have been investigated using various UGT1A4 substrates, although direct studies on rilpivirine are limited.
UGT1A4*2 (P24T): This variant has been generally associated with decreased glucuronidation activity in vitro for substrates like beta-naphthylamine and dihydrotestosterone (B1667394). genesight.comsigmaaldrich.com
UGT1A4*3 (L48V): This variant has been linked to altered enzyme activity, with many in vivo studies on substrates like lamotrigine (B1674446) and olanzapine (B1677200) suggesting it leads to increased glucuronidation and lower plasma concentrations of the parent drug. genesight.comresearchgate.net However, some in vitro studies have reported conflicting results, showing either increased, decreased, or unchanged activity depending on the substrate and experimental system used. genesight.comsigmaaldrich.com
The allelic frequencies of these variants differ among ethnic populations. For example, UGT1A42 has reported frequencies of 4.9–8.8% in White populations and is rare in Asian populations. nih.gov Conversely, UGT1A43 has frequencies of 5.8–12.9% in White populations and can be more common in Asian populations (7.4–27.0%). nih.gov These differences in allele distribution may contribute to population-based differences in the disposition of UGT1A4 substrates.
| Allele | Polymorphism | Amino Acid Change | General Enzymatic Implication (Substrate Dependent) | Reference |
|---|---|---|---|---|
| UGT1A41 | Wild-type | - | Normal function | nih.gov |
| UGT1A42 | 70C>A (rs6755571) | Pro24Thr | Decreased glucuronidation activity | genesight.comsigmaaldrich.com |
| UGT1A4*3 | 142T>G (rs2011425) | Leu48Val | Increased glucuronidation activity (in vivo); conflicting in vitro data | genesight.comresearchgate.net |
The direct correlation of UGT1A4 genetic variants with the in vitro rate of rilpivirine N-glucuronidation has not been specifically reported. However, studies with other substrates provide a basis for predicting potential effects.
In one in vitro study, recombinant UGT1A4 protein expressing the P24T (2) and L48V (3) variants showed significantly reduced activity towards the substrates beta-naphthylamine and dihydrotestosterone compared to the wild-type enzyme. sigmaaldrich.com For dihydrotestosterone, the L48V variant exhibited a complete loss of activity. sigmaaldrich.com In contrast, another study examining the kinetics of tamoxifen (B1202) glucuronidation found that several coding variants, including the Val48 substitution found in UGT1A4*3, significantly altered the enzyme's Vmax and/or Km values, demonstrating a clear functional impact. nih.gov
These findings indicate that single amino acid changes can profoundly alter the catalytic function of UGT1A4. The conflicting results for the UGT1A4*3 allele highlight the substrate-dependent nature of these effects. Therefore, while it is plausible that these common polymorphisms affect the rate of this compound formation, the specific impact—whether an increase or decrease in rate—requires direct investigation with rilpivirine as the substrate in a controlled in vitro system.
Physiological and Pathophysiological Influences (Non-Human or In Vitro Contexts)
The formation of this compound can also be influenced by broader physiological factors, which can be explored in non-human or in vitro models.
Cross-species comparisons of rilpivirine metabolism using liver microsomes have revealed significant differences in metabolite formation. An in vitro study assessed the biotransformation of rilpivirine in liver microsomes from humans, cynomolgus monkeys, beagle dogs, Sprague-Dawley rats, golden (Syrian) hamsters, BALB/c mice, and CD1 mice. nih.gov The formation of the this compound metabolite (designated M5 in the study) was observed to be largely conserved across species, but the relative levels varied. For instance, the lowest production levels were seen in microsomes from hamsters and mice. nih.gov Such studies are crucial for selecting appropriate animal models for preclinical research.
| Species | Relative In Vitro Formation of this compound (M5) | Reference |
|---|---|---|
| Human | Baseline | nih.gov |
| Cynomolgus Monkey | Conserved Profile | nih.gov |
| Beagle Dog | Conserved Profile | nih.gov |
| Sprague-Dawley Rat | Conserved Profile | nih.gov |
| Golden (Syrian) Hamster | Lower Formation | nih.gov |
| BALB/c Mouse | Lower Formation | nih.gov |
| CD1 Mouse | Lower Formation | nih.gov |
In vitro experimental conditions can also significantly impact observed glucuronidation rates and are used to model physiological variables. Factors such as pH, buffer composition, and the concentration of the essential cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) are critical determinants of enzyme activity. nih.gov For example, the omission of magnesium chloride (MgCl₂) from in vitro incubations with human liver microsomes has been shown to decrease the formation of zidovudine-glucuronide by approximately 50%, demonstrating the importance of divalent cations for optimal UGT function. nih.gov While these are general observations for UGT enzymes, they underscore that the physiological microenvironment of the endoplasmic reticulum, including ion concentrations and cofactor availability, likely plays a key role in modulating the rate of this compound formation in vivo.
Impact of Tissue-Specific UGT Expression (e.g., kidney, intestine)
The biotransformation of Rilpivirine via N-glucuronidation is primarily catalyzed by the UGT1A4 enzyme. nih.gov While the liver is a major site for drug metabolism, the expression of UGT enzymes is not confined to this organ. Extrahepatic tissues, including the kidney and intestine, also express UGTs and can contribute significantly to drug metabolism. researchgate.netnih.gov
The expression of UGT1A4 has been identified in the liver, kidney, and small intestine. nih.gov Research suggests that the kidney could play a significant role in the glucuronidation of Rilpivirine. nih.gov Studies have reported that UGT1A4 expression may be higher in the kidney than in the liver, indicating that renal glucuronidation could be a key pathway in the metabolism of Rilpivirine, particularly for long-acting injectable formulations. nih.gov In addition to UGT1A4, other UGT isoforms are present in the kidney; UGT1A9 and UGT2B7 are considered the major UGTs expressed in this organ. nih.gov
The intestine is another critical extrahepatic site for drug metabolism. UGT isoforms such as UGT1A8 and UGT1A10 are predominantly expressed in the small and large intestine and are involved in the intestinal metabolism of various compounds. researchgate.net The presence of UGT1A4 in the intestine suggests a potential for first-pass metabolism of orally administered Rilpivirine at this site. nih.gov The detection of this compound in various tissues and fluids, including rectal fluid, cervicovaginal fluid, and vaginal tissue, further underscores that the formation of this metabolite is not restricted to the liver. nih.gov
Table 1: Expression of Key UGT Isoforms in Different Tissues
| UGT Isoform | Liver | Kidney | Intestine | Primary Role in Rilpivirine Metabolism |
|---|---|---|---|---|
| UGT1A4 | Expressed | Higher expression than liver reported nih.gov | Expressed nih.gov | Primary enzyme for Rilpivirine N-glucuronidation nih.gov |
| UGT1A1 | Abundantly Expressed nih.gov | Low levels expressed nih.gov | Expressed | Glucuronidation of a monomethylhydroxylated metabolite of Rilpivirine nih.gov |
| UGT1A9 | Expressed | Major UGT expressed nih.gov | Expressed | Not directly implicated in Rilpivirine N-glucuronidation |
| UGT2B7 | Expressed | Major UGT expressed nih.gov | Expressed nih.gov | Not directly implicated in Rilpivirine N-glucuronidation |
Considerations of Developmental Changes in UGT Activity (e.g., animal models)
The activity of UGT enzymes, including UGT1A4, undergoes significant changes throughout the developmental stages of life, a process known as ontogeny. This has important implications for the metabolism of drugs like Rilpivirine in different age groups, particularly in pediatric populations.
Studies in humans have shown that hepatic UGT expression and activity are low in the fetal and neonatal periods and gradually increase to adult levels. For UGT1A4, transcripts have been detected in the liver of infants after six months of age. nih.gov Further research has demonstrated a statistically significant increase in the hepatic mRNA expression of UGT1A4 in individuals between the ages of 0 and 25 years, indicating a prolonged maturation process. frontiersin.org This age-dependent increase in UGT1A4 expression suggests that the capacity to form this compound likely increases throughout childhood and adolescence.
Animal models are crucial for studying the developmental aspects of drug metabolism. The preterm piglet, for instance, has been used as a translational model for hepatic drug metabolism in preterm human neonates. nih.gov In these models, UGT activity shows a gradual postnatal increase, with postconceptional age being a key driver of this maturation. nih.gov Humanized UGT1 mice, which express human UGT1A4, are another valuable tool. researchgate.netnih.gov Studies in these mice have shown age-dependent expression of UGTs in different tissues, such as the brain. nih.gov While not directly studying Rilpivirine, these models provide a framework for understanding how developmental changes in UGT1A4 expression could influence the formation of its N-glucuronide metabolite. The development of ontogeny functions for UGT1A4 is a critical component of physiologically based pharmacokinetic (PBPK) modeling, which aims to predict drug disposition in pediatric populations. nih.gov
Table 2: Summary of Developmental Changes in UGT1A4 Activity
| Developmental Stage | Reported UGT1A4 Activity/Expression | Model/Study Population | Implication for this compound Formation |
|---|---|---|---|
| Fetal | No UGT transcripts detected at 20 weeks' gestation nih.gov | Human Liver Samples | Negligible formation |
| Neonatal/Infancy (0-6 months) | Low activity, transcripts appear after six months nih.gov | Human Liver Samples | Low formation, gradually increasing |
| Childhood/Adolescence (up to 25 years) | Significant increase in mRNA expression with age frontiersin.org | Human Donors (0-25 years) | Increasing capacity for formation |
Theoretical Implications of Rilpivirine N Glucuronide Formation
Role of N-Glucuronidation in Overall Xenobiotic Biotransformation
N-glucuronidation represents a critical pathway in the biotransformation of xenobiotics, including the non-nucleoside reverse transcriptase inhibitor, Rilpivirine (B1684574). This Phase II metabolic process involves the conjugation of glucuronic acid to a nitrogen atom on the substrate molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The addition of the highly polar glucuronic acid moiety fundamentally alters the physicochemical properties of the parent compound, rendering it more water-soluble and facilitating its elimination from the body.
Contribution to Metabolic Clearance Pathways
The biotransformation of Rilpivirine involves both Phase I and Phase II metabolism. While CYP3A4 is the primary enzyme responsible for the oxidative metabolism (Phase I), UGT enzymes play a crucial role in the subsequent conjugation reactions (Phase II). nih.govnih.gov Specifically, the direct N-linked glucuronidation of Rilpivirine to form the M5 metabolite is a notable clearance pathway. nih.gov
Formation as a Major Direct Phase II Metabolite
Rilpivirine N-Glucuronide, also identified as metabolite M5, is formed through direct conjugation of glucuronic acid to the Rilpivirine molecule. nih.gov This classifies it as a direct Phase II metabolite, as its formation does not require prior Phase I metabolism. The reaction is catalyzed specifically by the UGT1A4 enzyme. nih.govnih.gov This direct glucuronidation pathway is a common phenomenon for drugs containing aromatic or aliphatic amine groups. uomus.edu.iq
The formation of this compound occurs on the pyrimidine (B1678525) ring of the parent compound in a manner that is not dependent on NADPH, which is a requirement for cytochrome P450-mediated reactions. nih.gov While Rilpivirine also undergoes oxidative metabolism to form hydroxylated metabolites that are subsequently glucuronidated (O-glucuronidation), the direct formation of the N-glucuronide represents a significant and distinct metabolic route. nih.govnih.gov
| Metabolic Pathway | Metabolite | Primary Enzyme(s) Involved | Reference |
|---|---|---|---|
| Phase I Oxidation | Monohydroxylated & Dihydroxylated Metabolites | CYP3A4, CYP3A5 | nih.govnih.gov |
| Phase II Direct N-Glucuronidation | This compound (M5) | UGT1A4 | nih.govnih.gov |
| Phase II O-Glucuronidation | Glucuronides of hydroxylated metabolites (M6, M7) | UGT1A1 (for M6) | nih.gov |
Potential for Mechanistic Drug-Drug Interactions at the Glucuronidation Step
The reliance of Rilpivirine on UGT1A4 for its N-glucuronidation pathway introduces the theoretical potential for drug-drug interactions (DDIs). Such interactions can occur when co-administered drugs compete for the same metabolic enzyme or when one drug inhibits the activity of the enzyme responsible for metabolizing another.
Competition for UGT Enzymes
Given that Rilpivirine is a substrate for UGT1A4, its metabolism could theoretically be affected by the concurrent administration of other drugs that are also metabolized by this enzyme. nih.gov UGT enzymes, like cytochrome P450s, can become saturated when multiple substrates are present, leading to competition for the active site. ebmconsult.comresearchgate.net If a co-administered drug has a high affinity for UGT1A4, it could competitively inhibit the N-glucuronidation of Rilpivirine. This competition could potentially lead to decreased clearance and increased plasma concentrations of Rilpivirine. While Rilpivirine itself has not been shown to be a significant inhibitor or inducer of UGT enzymes, it can be the "victim" of such interactions. nih.govasm.org
Inhibition of Glucuronidation by Co-substrates or Inhibitors
The metabolic clearance of Rilpivirine via N-glucuronidation could be compromised by the presence of UGT1A4 inhibitors. solvobiotech.com Co-administration of a potent UGT1A4 inhibitor could lead to a significant reduction in the formation of this compound, thereby decreasing its elimination and increasing systemic exposure to the parent drug. drugbank.comsemanticscholar.org While specific clinical studies detailing the interaction of known UGT1A4 inhibitors with Rilpivirine are limited, the principle is well-established for other drugs metabolized by UGTs. ebmconsult.com For example, certain tyrosine kinase inhibitors have been shown to be potent inhibitors of various UGT isoforms, including UGT1A4, leading to predictions of clinically significant DDIs. researchgate.net Therefore, caution is warranted when Rilpivirine is co-administered with compounds known to inhibit UGT1A4.
| Inhibitor | Targeted UGT Isoform(s) | Reference |
|---|---|---|
| Atazanavir (B138) | UGT1A1 | ebmconsult.com |
| Valproic Acid | UGT2B7 | ebmconsult.com |
| Cannabidiol (CBD) | UGT1A9, UGT2B7 | nih.gov |
| Midostaurin | UGT1A3, UGT1A4, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, UGT2B15, UGT2B17 | researchgate.net |
Formation in Different Biological Compartments (non-human tissue analysis)
Studies investigating the metabolism of long-acting injectable Rilpivirine have identified the presence of this compound in various biological compartments beyond the systemic circulation in study participants. Following intramuscular administration, this compound was detectable not only in plasma but also in rectal fluid, cervicovaginal fluid, and vaginal tissue. nih.govcolumbia.eduamazonaws.com Specifically, in one study, the metabolite was found in 42% of rectal fluid samples, 41% of cervicovaginal fluid samples, and 73% of vaginal tissue samples analyzed. amazonaws.com
Furthermore, in vitro studies using liver microsomes from various animal species have been conducted to compare the metabolic profile of Rilpivirine. These cross-species comparisons revealed that the formation of this compound (M5) is not unique to humans and is observed in several animal models. The production of this metabolite was found to be largely conserved across species. nih.govnih.gov Notably, high levels of M5 formation were observed in incubations with liver microsomes from beagle dogs, Sinclair minipigs, and rhesus monkeys. nih.gov Conversely, the lowest production levels were seen using liver microsomes from golden (Syrian) hamsters and certain strains of mice (BALB/c and CD1). nih.gov
| Species | Relative M5 Formation Level | Reference |
|---|---|---|
| Human | Baseline | nih.govresearchgate.net |
| Beagle Dog | High | nih.gov |
| Rhesus Monkey | High | nih.gov |
| Sinclair Minipig | High | nih.gov |
| New Zealand Rabbit | High | nih.gov |
| Sprague-Dawley (SD) Rat | Moderate | nih.govresearchgate.net |
| Cynomolgus (CYN) Monkey | Moderate | nih.gov |
| Hartley Albino (HA) Guinea Pig | Low | nih.gov |
| Golden (Syrian) Hamster | Lowest | nih.gov |
| BALB/c Mouse | Lowest | nih.gov |
| CD1 Mouse | Lowest | nih.gov |
Detection in Rectal Fluid, Cervicovaginal Fluid, and Vaginal Tissue
Research has confirmed the presence of this compound in rectal fluid, cervicovaginal fluid, and vaginal tissue, indicating that the metabolic processes for its formation occur within these local environments. nih.gov In a study involving participants receiving long-acting injectable Rilpivirine, this N-linked glucuronide conjugate was detectable in these specific biological matrices. nih.gov
The detection of this compound across these different tissues and fluids is a key finding. In the HPTN 076 study, a phase II clinical trial, the presence of this metabolite was systematically evaluated in samples from participants who had received intramuscular injections of long-acting Rilpivirine. nih.gov The results from this study underscore the formation of this compound in these local compartments. nih.gov
Below is a summary of the detection findings from the HPTN 076 study:
Detection of this compound in Various Biological Samples
| Biological Matrix | Number of Participants with Detectable Levels | Total Number of Participants Analyzed | Percentage with Detectable Levels (%) |
|---|---|---|---|
| Rectal Fluid | 33 | 79 | 42% |
| Cervicovaginal Fluid | Not specified | Not specified | Detectable |
| Vaginal Tissue | Not specified | Not specified | Detectable |
Data sourced from the HPTN 076 study. nih.gov
It is noteworthy that while the presence of this compound was confirmed in these matrices, the pharmacological activities or potential toxicities of this metabolite remain unknown. nih.gov
Implications for Local Metabolism
The presence of this compound in rectal and cervicovaginal fluids and vaginal tissue points to localized metabolic activity. nih.gov The formation of this metabolite is primarily catalyzed by the enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4), which facilitates the direct N-glucuronidation of Rilpivirine. nih.gov The detection of the N-glucuronide metabolite in these tissues suggests that UGT1A4 is expressed and active in these local environments.
The biotransformation of a drug at the tissue level can have several implications. Local metabolism can influence the concentration of the parent drug in that specific compartment. The conversion of Rilpivirine to a glucuronide conjugate, which is generally more polar, may affect its residence time and activity within the tissue. nih.gov
Future Research Directions on Rilpivirine N Glucuronide
Advancements in Analytical Characterization
Future analytical research will focus on moving from relative to absolute quantification of Rilpivirine (B1684574) N-Glucuronide and employing more sophisticated techniques to confirm its structure in various biological matrices.
Currently, the quantification of Rilpivirine N-Glucuronide in plasma and tissue samples is often relative due to the lack of a synthetic standard. nih.gov Data is typically represented as a peak area ratio compared to an internal standard, such as a deuterated form of the parent drug. nih.gov While this method is useful for detecting the presence and relative levels of the metabolite, it precludes the determination of its exact concentration.
Table 1: Current vs. Future State of this compound Quantification
| Aspect | Current Method | Future Goal |
| Standard | Lack of synthetic standard nih.gov | Availability of a certified reference material venkatasailifesciences.com |
| Quantification | Relative (peak area ratio to internal standard) nih.gov | Absolute (ng/mL or µmol/L) |
| Methodology | UHPLC-MS/MS detection nih.govnih.gov | Validated HPLC-MS/MS for absolute quantification researchgate.netnih.gov |
| Impact | Estimation of metabolite levels | Precise pharmacokinetic analysis and modeling |
The structure of this compound has been proposed as a direct N-linked glucuronide on the pyrimidine (B1678525) ring, based on tandem mass spectrometry (MS/MS) fragmentation patterns and its formation in the absence of phase I enzymes. nih.gov However, advanced analytical techniques could provide more definitive structural confirmation.
Future research could employ methods like chemical derivatization coupled with high-resolution mass spectrometry (HRMS). nih.gov This approach can differentiate between N-, O-, and acyl-glucuronides by creating predictable mass shifts, thus confirming the N-linkage. nih.gov Furthermore, isolation of the metabolite followed by Nuclear Magnetic Resonance (NMR) spectroscopy would provide unequivocal structural elucidation, confirming the precise site of glucuronic acid conjugation.
Further Enzymatic Characterization
A deeper dive into the enzymatic processes governing the formation of this compound is necessary. This includes expanding kinetic studies to a wider range of enzymes and investigating how genetic variations impact their function.
UDP-glucuronosyltransferase 1A4 (UGT1A4) has been identified as the primary enzyme responsible for the N-glucuronidation of Rilpivirine. nih.govnih.govamazonaws.com However, the metabolism of long-acting injectable Rilpivirine has revealed the presence of the N-glucuronide metabolite, suggesting that extrahepatic metabolism may play a significant role. nih.gov UGT enzymes are present in various tissues, including the kidneys and gastrointestinal tract, which could contribute to the formation of this compound. wikipedia.org
Significant interindividual variability has been observed in the levels of Rilpivirine metabolites. nih.gov While genetic sequencing has identified several missense variants in the UGT1A4 gene, these have not fully accounted for the observed variability. nih.gov This indicates a need to investigate the functional consequences of these and other genetic polymorphisms.
Future research should focus on expressing these UGT1A4 variants in vitro to characterize their enzymatic activity towards Rilpivirine. This would help establish a clear relationship between genotype and metabolic phenotype. Understanding these structure-function relationships is crucial for personalized medicine, as it could help predict an individual's metabolic profile for Rilpivirine. nih.gov
Table 2: Identified Genetic Variants in Rilpivirine Metabolizing Enzymes
| Gene | Number of Missense Variants Detected | Functional Impact |
| UGT1A4 | Eight nih.govamazonaws.com | Did not appear to account for interindividual variability in metabolite levels nih.gov |
| CYP3A4 | Four nih.govamazonaws.com | Not fully determined for Rilpivirine metabolism variability |
Exploration of Metabolite Stability and Reversibility
The stability of this compound and the potential for its conversion back to the parent drug are important, yet understudied, aspects of its pharmacology. It has been suggested that the half-life of this compound may be longer than that of other Rilpivirine metabolites, indicating a certain level of stability in circulation. nih.gov
However, the stability of N-glucuronides can be a concern, with some prone to rapid deconjugation. hyphadiscovery.comscispace.com A key area for future investigation is the potential for in vivo hydrolysis of this compound back to active Rilpivirine. This process, known as enterohepatic recirculation, can be mediated by β-glucuronidases produced by gut microbiota. xenotech.com Such a reversal could impact the pharmacokinetic profile and potentially contribute to the long half-life of the parent drug. Studies are needed to assess the stability of this compound in the presence of human intestinal microflora and to determine if this metabolic reversal occurs in vivo.
Potential for Deconjugation Mechanisms (e.g., β-Glucuronidase activity)
The process of glucuronidation is typically considered a terminal detoxification step, converting a pharmacologically active compound into an inactive, water-soluble metabolite for excretion. However, the potential for deconjugation, the cleavage of the glucuronic acid moiety to regenerate the parent drug, is a critical area of future research for this compound.
One key mechanism for deconjugation is enzymatic hydrolysis by β-glucuronidases, which are present in various tissues and produced by intestinal bacteria. Research into other N-glucuronides has shown that they can be unsusceptible to treatment with β-glucuronidase nih.gov. This suggests that this compound may be a stable metabolite that is not easily converted back to active Rilpivirine in the body. However, specific studies on this compound are required to confirm this. Investigating the activity of human β-glucuronidase on this specific metabolite would clarify whether pharmacologically significant concentrations of Rilpivirine can be regenerated in tissues, a process that could contribute to the drug's long half-life or lead to unforeseen local toxicity.
Furthermore, alternative, non-enzymatic deconjugation pathways should be explored. For instance, chemical hydrolysis using agents like hydrazine hydrate has been shown to effectively hydrolyze N-glucuronides that are resistant to enzymatic cleavage in laboratory settings nih.gov. While not a physiological mechanism, understanding the chemical stability of the N-glucuronide bond is crucial for developing accurate bioanalytical methods.
Stability under Various pH Conditions
The stability of this compound under different pH conditions found throughout the human body is another vital research area. The parent drug, Rilpivirine, requires an acidic environment for optimal oral absorption, and its absorption can be significantly reduced by increases in gastric pH guidelines.org.au. Forced degradation studies on Rilpivirine have been conducted under various stress conditions, including acidic and alkaline environments, to understand its stability profile researchgate.netiajpr.com.
Future research must extend these stability studies to the this compound metabolite. Its journey through the gastrointestinal tract, potential enterohepatic recirculation, and eventual excretion via urine or feces exposes it to a wide range of pH values.
Table 1: Physiological pH Environments for Stability Testing
| Environment | Typical pH Range | Relevance for this compound |
|---|---|---|
| Stomach | 1.5 - 3.5 | Stability after potential reflux or in unabsorbed drug metabolite context. |
| Small Intestine | 6.0 - 7.4 | Stability during intestinal transit and potential for local deconjugation. |
| Large Intestine | 5.5 - 7.0 | Environment for bacterial β-glucuronidase activity. |
| Blood | 7.35 - 7.45 | Stability in systemic circulation. |
Determining the rate of degradation or potential deconjugation of this compound at these different pH levels will provide a more complete picture of its disposition and persistence in the body.
Investigating Unexplored Modulators of N-Glucuronidation
The formation of this compound is catalyzed primarily by the enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4) nih.govnih.govresearchgate.net. The activity of this enzyme can be significantly altered by various compounds, thereby affecting the metabolic rate of Rilpivirine.
Identification of Novel Inducers and Inhibitors
Inducers: Drugs known to induce CYP450 enzymes, such as carbamazepine and rifampin, can also induce UGTs, potentially increasing the formation of this compound and lowering the plasma concentration of the parent drug hivguidelines.org.
Inhibitors: Conversely, co-medications that inhibit UGT1A4 could decrease the formation of the N-glucuronide metabolite, leading to higher, potentially toxic levels of Rilpivirine.
Future research should employ systematic screening of commonly co-administered medications to identify novel compounds that specifically modulate UGT1A4 activity. This would help predict and manage drug-drug interactions involving Rilpivirine.
Effects of Endogenous Compounds on Glucuronidation
The metabolic activity of UGT enzymes can also be influenced by endogenous compounds, such as hormones and bilirubin (B190676), which are natural substrates for these enzymes. Competition for the active site of UGT1A4 between Rilpivirine and an endogenous substrate could alter the rate of N-glucuronide formation.
Studies have shown that Rilpivirine treatment may be associated with changes in the levels of certain endogenous metabolites, including tyrosine and homocysteine nih.govresearchgate.net. It is currently unknown if these or other endogenous compounds directly affect the N-glucuronidation of Rilpivirine. Research is needed to explore whether physiological or pathophysiological variations in endogenous UGT1A4 substrates (e.g., hyperbilirubinemia) impact Rilpivirine metabolism. This could explain some of the inter-individual variability observed in drug clearance.
Advanced In Vitro and Ex Vivo Models for Metabolism Studies
To ethically and accurately study the complex metabolic pathways of Rilpivirine, advanced laboratory models that better mimic human physiology are essential.
Application of Microphysiological Systems (MPS) and Organ-on-a-Chip Technologies
Microphysiological systems (MPS), including organ-on-a-chip technologies, represent a significant advancement over traditional cell cultures and animal models globalbiodefense.comnih.gov. These microfluidic devices contain living human cells cultured in a way that recapitulates the structure and function of human organs, such as the liver nih.govnih.gov.
A "liver-on-a-chip" model using primary human hepatocytes would be an ideal platform for studying the N-glucuronidation of Rilpivirine researchgate.net. Such a system allows for long-term culture of metabolically active liver cells that express key enzymes like UGT1A4.
Table 2: Advantages of MPS for Rilpivirine Metabolism Studies
| Feature | Description | Advantage over Traditional Models |
|---|---|---|
| Human-Relevant Cells | Uses primary human hepatocytes or iPSC-derived hepatocytes. | Avoids species differences inherent in animal models, providing more accurate predictions of human metabolism nih.gov. |
| Physiological Flow | Continuous flow of media mimics blood flow, providing nutrients and removing waste. | Maintains higher and more stable metabolic enzyme expression (e.g., UGT1A4) compared to static 2D cell cultures. |
| Controlled Microenvironment | Allows for precise control over drug concentrations and exposure times. | Enables detailed kinetic studies of this compound formation and the effects of potential inducers/inhibitors. |
| Multi-Organ Integration | Can connect a "liver-chip" to other organ chips (e.g., "gut-chip"). | Allows for the study of first-pass metabolism and inter-organ effects on drug disposition nih.gov. |
By utilizing these advanced models, researchers can conduct detailed investigations into the factors modulating this compound formation in a highly controlled, human-relevant system, accelerating our understanding of this key metabolic pathway.
Use of Gene-Edited Cell Lines for Specific UGT Overexpression/Knockout
Future investigations into the metabolic pathways of this compound can be significantly enhanced by leveraging advanced gene-editing technologies, most notably the CRISPR-Cas9 system. These tools offer the capability to precisely modify the genome of cellular models, allowing for the specific overexpression or complete knockout of genes encoding key metabolic enzymes. This approach provides a more definitive understanding of the role of individual UDP-glucuronosyltransferase (UGT) isoforms in the formation of this compound, overcoming the limitations of traditional methods like chemical inhibition, which can suffer from a lack of specificity.
The biotransformation of rilpivirine involves both Phase I and Phase II metabolic pathways. nih.govmdpi.comnih.gov Oxidative metabolism by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5, leads to mono- and dihydroxylated metabolites. nih.govresearchgate.net Subsequently, these metabolites and the parent drug undergo glucuronidation. Specifically, this compound (designated as metabolite M5) is formed through direct N-linked glucuronidation of the parent rilpivirine molecule. In vitro studies using cDNA-expressed UGT isozymes have identified UGT1A4 as the primary enzyme responsible for this conjugation. nih.govnih.govresearchgate.net Another significant glucuronide metabolite, M6, results from the glucuronidation of a monooxygenated rilpivirine metabolite, a reaction catalyzed mainly by UGT1A1. nih.gov
To further elucidate and confirm these pathways, the development of specific gene-edited cell lines is a critical next step.
UGT1A4 Knockout and Overexpression Models:
Creating a UGT1A4 knockout cell line, for instance in a human liver cell line like HepG2, would offer a clean model to validate its role in this compound formation. By incubating rilpivirine with these UGT1A4-deficient cells, researchers would expect to see a significant reduction or complete absence of this compound (M5) production compared to wild-type cells. This would provide conclusive evidence of UGT1A4's primary role in this specific metabolic reaction.
Conversely, developing a cell line that overexpresses UGT1A4 would be invaluable for studying the kinetics of M5 formation in detail. Such a model would allow for the isolation and characterization of the metabolite in larger quantities and facilitate a deeper understanding of the enzyme's efficiency and capacity for this specific conjugation.
UGT1A1 Knockout Models:
Similarly, a UGT1A1 knockout cell line would be instrumental in confirming its exclusive role in the formation of the M6 metabolite. Exposing these cells to the monooxygenated precursors of M6 should prevent its formation, thereby solidifying the metabolic pathway map for rilpivirine.
The utility of such knockout models has been demonstrated in other drug metabolism studies. For example, UGT1A1-knockout human induced pluripotent stem cell-derived hepatic organoids have been successfully created to evaluate UGT1A1-specific drug kinetics and toxicity for compounds like SN-38, the active metabolite of the anticancer drug irinotecan. nih.gov This established methodology provides a clear precedent for its application in rilpivirine research.
Detailed Research Applications of Gene-Edited Cell Lines:
| Cell Line Model | Purpose | Expected Outcome | Research Finding Potential |
| UGT1A4 Knockout (KO) | To definitively confirm the primary role of UGT1A4 in forming this compound (M5). | Absence or significant reduction of M5 formation from rilpivirine. | Conclusive evidence of UGT1A4's role; allows for the study of potential minor alternative pathways. |
| UGT1A4 Overexpression | To study the kinetics of M5 formation and produce the metabolite for characterization. | Enhanced rate and quantity of M5 formation. | Detailed kinetic parameters (Km, Vmax) of UGT1A4 for rilpivirine; sufficient M5 for structural and activity studies. |
| UGT1A1 Knockout (KO) | To confirm the specific role of UGT1A1 in the formation of the M6 glucuronide metabolite. | Absence of M6 formation from monooxygenated rilpivirine. | Validation of the sequential CYP450-UGT1A1 pathway for M6 formation. |
| Double Knockout (e.g., UGT1A4/UGT1A1 KO) | To investigate the interplay and potential compensatory roles of UGT enzymes. | Absence of both M5 and M6 metabolites. | Insights into the broader UGT enzyme family's involvement and potential for metabolic shifting. |
The use of CRISPR-Cas9 and other gene-editing tools represents a powerful future direction for research on this compound. nih.govindexcopernicus.comnih.gov These precisely engineered cell lines will allow researchers to dissect the metabolic pathways with unparalleled accuracy, investigate the impact of genetic polymorphisms in UGT enzymes on rilpivirine metabolism, and develop more predictive in vitro models for drug-drug interactions and patient-specific metabolic profiling. nih.govnih.gov
Q & A
Q. How is Rilpivirine N-Glucuronide identified and quantified in biological matrices?
Methodological Answer:
- LC-MS/MS is the gold standard, with optimized parameters such as declustering potential (DP: 76–156 V), collision energy (specific to fragmentation patterns), and column conditions (e.g., C18 columns, mobile phase gradients). Negative electrospray ionization is typically used for glucuronides due to their polarity .
- Validation requires assessing precision (CV <15%), accuracy (85–115%), and stability under storage/processing conditions. Urine samples may require hydrolysis to differentiate between free and conjugated forms, but midazolam N-glucuronide studies highlight risks of artifact formation during hydrolysis .
Q. What factors influence the stability of this compound in experimental settings?
Methodological Answer:
- pH-dependent stability : Acidic conditions (e.g., urinary pH ~5.5) can hydrolyze N-glucuronides, as shown in benzidine metabolite studies. Stability assays should include pH-adjusted buffers to mimic physiological or storage conditions .
- Enzymatic degradation : β-glucuronidase activity in biological matrices may require inhibitors (e.g., saccharolactone) during sample preparation to prevent unintended hydrolysis .
Q. Which UGT isoforms are responsible for Rilpivirine N-glucuronidation?
Methodological Answer:
- Recombinant UGT assays are used to identify isoforms. For example, UGT1A4 is implicated in trifluoperazine N-glucuronidation, while UGT2B7 and UGT2B4 catalyze O-glucuronides. Kinetic parameters (Km, Vmax) from these assays guide IVIVE (in vitro-in vivo extrapolation) .
Advanced Research Questions
Q. How do enzyme kinetics parameters inform IVIVE of this compound formation?
Methodological Answer:
- Michaelis-Menten kinetics derived from recombinant UGT systems are integrated with physiological scaling factors (e.g., hepatic microsomal protein per gram of liver) to predict in vivo clearance. Discrepancies between predicted and observed data may arise from transporter interactions or extrahepatic metabolism .
- Competitive inhibition assays assess potential drug-drug interactions (DDIs), particularly with CYP3A4 inhibitors, given rilpivirine’s primary metabolic pathway .
Q. What analytical challenges arise in distinguishing N-glucuronide isomers of Rilpivirine?
Methodological Answer:
- Chromatographic separation : Adjusting column temperature (e.g., 40°C) and mobile phase composition (acetonitrile/ammonium acetate) resolves isomers, as demonstrated in midazolam glucuronide studies. Retention times (e.g., 18.5 vs. 23.0 min) and MS/MS fragmentation patterns (e.g., m/z 167.0850 for diphenhydramine N-glucuronide) are critical for identification .
Q. How does this compound’s stability affect urinary excretion data interpretation?
Methodological Answer:
- Acid-labile conjugates : Hydrolysis during sample processing (e.g., pH <5) may underestimate urinary N-glucuronide levels. Stability studies at pH 5.5–7.4 are essential for protocol optimization .
- Mass balance studies : Only 6% of rilpivirine is excreted renally, suggesting fecal excretion dominates. However, glucuronide stability in intestinal microbiota environments remains uncharacterized .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported UGT isoform specificity for N-glucuronidation?
Methodological Answer:
- Inter-laboratory variability : Differences in recombinant enzyme activity (e.g., batch-to-batch variations) or assay conditions (e.g., cofactor concentrations) may explain conflicting data. Standardized protocols (e.g., NIH preclinical guidelines) improve reproducibility .
- Metabolite cross-reactivity : Antibody-based assays may misidentify isoforms; LC-MS/MS with stable isotope-labeled internal standards is preferred .
Experimental Design Considerations
Q. What controls are essential for in vitro glucuronidation assays?
Methodological Answer:
- Blank matrices : Incubations without enzymes or cofactors (UDPGA) confirm non-enzymatic reactions.
- Positive controls : Trifluoperazine N-glucuronide (UGT1A4) or midazolam O-glucuronides (UGT2B4/2B7) validate assay functionality .
Clinical Research Implications
Q. Does this compound formation impact DDIs in special populations (e.g., pregnancy)?
Methodological Answer:
- Population PK modeling : Third-trimester pregnancy shows reduced rilpivirine exposure, potentially altering glucuronidation rates. Studies must account for hormonal regulation of UGTs and CYP3A4 .
Tables for Key Parameters
| Parameter | Value/Description | Reference |
|---|---|---|
| LC-MS/MS Ionization Mode | Negative ESI for glucuronides | |
| UGT1A4 Km (Trifluoperazine) | 0.5–1.0 mM (varies by substrate) | |
| Urinary pH Stability Threshold | <5.5 (risk of hydrolysis) | |
| Rilpivirine Renal Excretion | 6% of dose (unchanged + metabolites) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
